

A Comprehensive Technical Review of 10,12-

Hexadecadien-1-ol Research

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Compound of Interest

Compound Name: 10,12-Hexadecadien-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of **10,12- Hexadecadien-1-ol**, a significant semiochemical in the insect world. The document summarizes key research findings, presents quantitative data in structured tables, details experimental protocols for its synthesis and analysis, and visualizes complex biological pathways and experimental workflows.

Introduction

10,12-Hexadecadien-1-ol is a long-chain fatty alcohol that functions as a sex pheromone for numerous species of Lepidoptera. The most well-known isomer is (10E, 12Z)-**10,12-Hexadecadien-1-ol**, commonly known as bombykol, the sex pheromone of the female silkworm moth, Bombyx mori. First identified by Adolf Butenandt in 1959, it was the first pheromone to be chemically characterized. This pioneering work opened the door to the field of chemical ecology and has had significant implications for pest management and the study of insect behavior and physiology. This guide will delve into the synthesis, biological activity, and the underlying molecular mechanisms of this important natural product.

Chemical and Physical Properties

The chemical and physical properties of **10,12-Hexadecadien-1-ol** are crucial for its function as a volatile signaling molecule. The specific stereochemistry of the conjugated diene system is critical for its biological activity.



Property	Value	Reference
Molecular Formula	C16H30O	INVALID-LINK
Molecular Weight	238.41 g/mol	INVALID-LINK
IUPAC Name	(10E,12Z)-Hexadeca-10,12- dien-1-ol	INVALID-LINK
CAS Number	765-17-3 ((10E,12Z)-isomer)	INVALID-LINK
Boiling Point	298.3 °C at 760 mmHg	INVALID-LINK
Density	0.859 g/cm ³	INVALID-LINK

Synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol

The stereoselective synthesis of bombykol is a significant challenge in organic chemistry. The Wittig reaction is a commonly employed method to create the conjugated diene with the correct stereochemistry.

Experimental Protocol: Wittig Synthesis

This protocol is a representative example of a Wittig-based synthesis of (10E, 12Z)-10,12-Hexadecadien-1-ol.

Step 1: Synthesis of the Phosphonium Salt

- To a solution of triphenylphosphine (1.2 equivalents) in anhydrous toluene, add 1-bromo-2-butyne (1.0 equivalent).
- Reflux the mixture for 24 hours.
- Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
- Wash the salt with cold toluene and dry under vacuum.

Step 2: Synthesis of the Aldehyde Fragment



- Protect the hydroxyl group of 10-undecen-1-ol with a suitable protecting group (e.g., tetrahydropyranyl ether).
- Perform ozonolysis on the protected alkene followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) to yield the corresponding aldehyde.

Step 3: The Wittig Reaction

- Suspend the phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
- Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to generate the ylide.
- After stirring for 30 minutes, add the aldehyde fragment (1.0 equivalent) in THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection and Purification

- Deprotect the hydroxyl group using acidic conditions (e.g., p-toluenesulfonic acid in methanol).
- Purify the crude product by column chromatography on silica gel, typically using a
 hexane/ethyl acetate gradient, to afford pure (10E, 12Z)-10,12-Hexadecadien-1-ol.



Step	Reagents and Conditions	Typical Yield
Phosphonium Salt Formation	Triphenylphosphine, 1-bromo- 2-butyne, toluene, reflux	>90%
Aldehyde Synthesis	10-undecen-1-ol, protecting group, O₃, reductive workup	~80%
Wittig Reaction	Phosphonium salt, n-BuLi, aldehyde, THF, -78 °C to rt	60-70%
Purification	Silica gel column chromatography	>95% purity

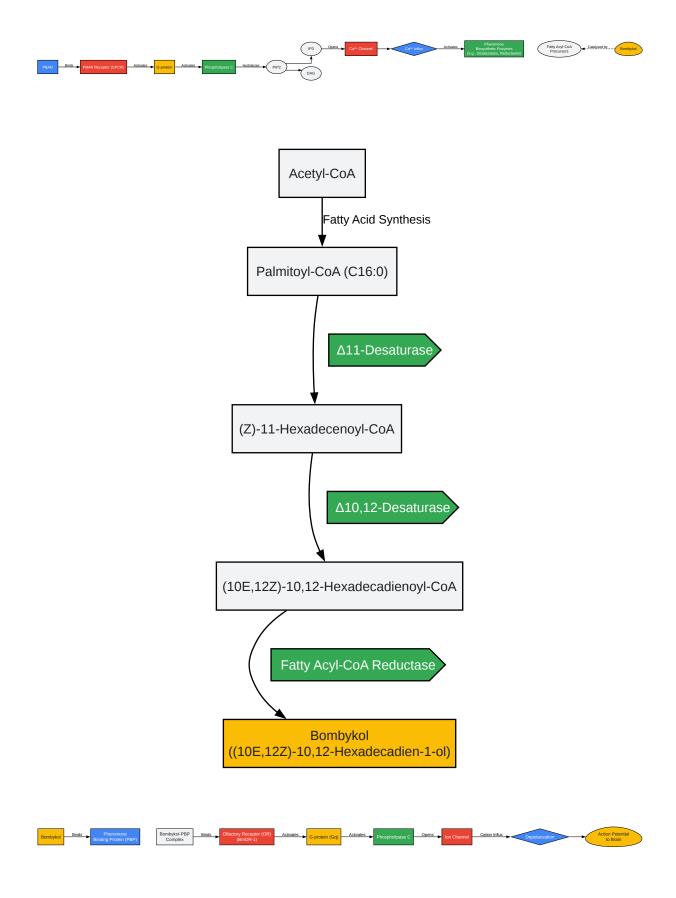
Biosynthesis of Bombykol in Bombyx mori

The biosynthesis of bombykol in the pheromone gland of the female silkworm moth is a well-studied process regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] It begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Signaling Pathway

The binding of PBAN to its G-protein coupled receptor (GPCR) on the pheromone gland cell membrane initiates a signaling cascade that leads to the production of bombykol.[1][2][3] This process involves an influx of extracellular Ca²⁺, which activates downstream enzymes.[2]







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